D-赤藓糖-生物蝶呤*

描述

Synthesis Analysis

The synthesis of D-Threo-biopterin can be explored through the advances in enzymatic synthesis, highlighting the role of specific enzymes in the production of D-Amino acids, which are structurally similar to D-Threo-biopterin. Enzymes such as those discussed in the literature review by Pollegioni et al. (2020) play crucial roles in the synthesis of such compounds, indicating a complex and highly regulated process involving multiple enzymatic steps (Pollegioni, Rosini, & Molla, 2020).

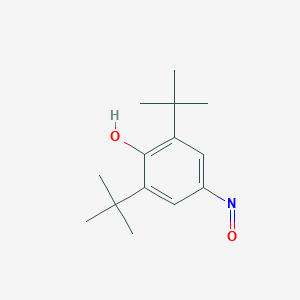

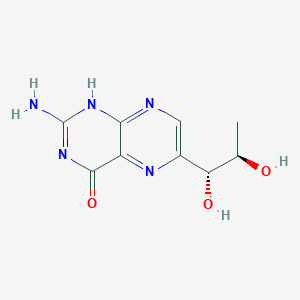

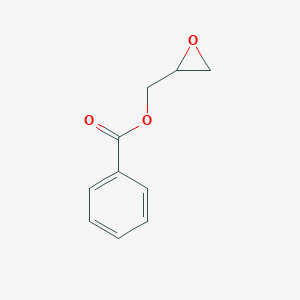

Molecular Structure Analysis

The molecular structure of D-Threo-biopterin is characterized by its unique stereochemistry, which distinguishes it from other biopterin variants. This structure is crucial for its interaction with specific enzymes and its biological role. The structural specificity is essential for its function as a cofactor in various enzymatic reactions, particularly those involving nitric oxide synthase (NOS) and its cytoprotective effects, as detailed in studies by Shimizu et al. (1998) (Shimizu, Ishii, Momose, & Yamamoto, 1998).

Chemical Reactions and Properties

The chemical properties of D-Threo-biopterin, including its reactions with other compounds, are pivotal in its biological functions. Its role in the function of nitric oxide synthase (NOS) and the protective effect against nitric oxide (NO)- and/or reactive oxygen species-induced cytotoxicity showcase its importance in cellular protection mechanisms. The interaction with NOS and the modulation of reactive oxygen species highlight its chemical reactivity and biological significance (Shimizu et al., 1998).

科学研究应用

生物合成和酶促作用

双核盘菌中生物合成途径

D-赤藓糖-四氢生物蝶呤 (DH4) 在双核盘菌 Ax2 中通过 1'-氧代-2'-d-羟丙基-四氢蝶呤合成。生物合成涉及一种将 6-丙酮酰四氢蝶呤转化为 1'-氧代-2'-d-羟丙基-H4-蝶呤的新型酶活性,表明在没有乌贼墨汁还原酶的情况下 BH4 和 DH4 的替代合成途径 (Choi 等,2005).

在多巴胺能系统产后发育中的作用

包括 D-赤藓糖-生物蝶呤在内的部分生物蝶呤缺乏症会显著影响大脑中多巴胺能系统的产后发育,这对精神运动功能至关重要。缺乏症影响多巴胺和酪氨酸羟化酶蛋白水平,表明生物蝶呤在产后期间增加 TH 蛋白的重要性 (Homma 等,2010).

在人单核细胞中的生物合成

人单核细胞对四氢生物蝶呤 (H4-生物蝶呤) 的生物合成能力有限,四氢生物蝶呤是芳香族氨基酸羟化酶和 NO 合酶的必需辅因子,这是由于 6-丙酮酰四氢蝶呤合酶中的外显子跳跃。这一发现阐明了单核细胞/巨噬细胞中独特的代谢途径 (Leitner 等,2003).

生化生产和利用

l-赤藓糖-3,4-二羟基苯基丝氨酸的生产

已经开发出一种使用表达来自链霉菌 avelmitilis 的 l-苏氨酸醛缩酶基因的重组大肠杆菌的全细胞生物催化剂的连续生物转化系统,用于生产 l-赤藓糖-3,4-二羟基苯基丝氨酸,用于治疗帕金森氏症。该系统突出了 D-赤藓糖-生物蝶呤在治疗化合物合成中的潜在应用 (Baik 和 Yoshioka,2009).

四氢生物蝶呤的生物合成和药理作用

D-赤藓糖-生物蝶呤参与四氢生物蝶呤 (H4-生物蝶呤) 的生物合成,由于其作为不同酶的辅因子的功能,在各种生物过程中和病理状态中起着至关重要的作用。H4-生物蝶呤生物合成及其在内皮功能障碍或神经元细胞凋亡等条件下的药理作用一直是一个重要的研究领域 (Werner-Felmayer 等,2002).

神经递质合成和调控

- 脑发育和功能的调控:D-赤藓糖-生物蝶呤对于多巴胺、去甲肾上腺素和血清素等神经递质的生物合成至关重要。参与 D-赤藓糖-生物蝶呤合成的 GTP 环水解酶基因的缺陷会导致部分 BH4 缺乏症,影响多巴胺能发育并可能导致精神运动症状 (Ichinose 等,2013).

安全和危害

未来方向

Research on D-Threo-biopterin* and related compounds is ongoing. For example, studies have been conducted on the photosensitizing properties of oxidized pterins present in the skin . Additionally, the synthesis of natural pterin glycosides has been achieved, which could have implications for understanding their biological activities and functions .

属性

IUPAC Name |

2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Threo-biopterin* | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)